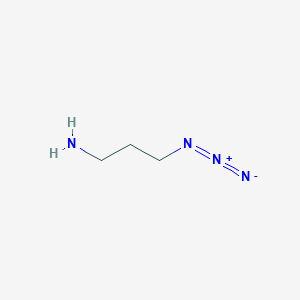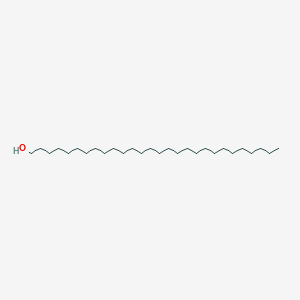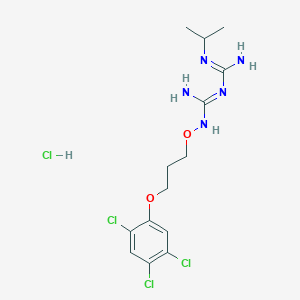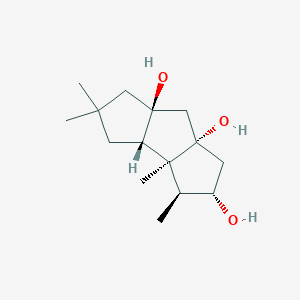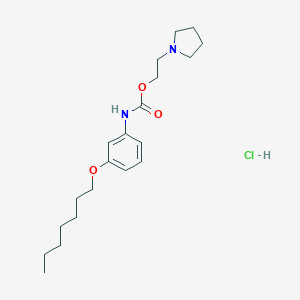
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic uses. This compound was first synthesized in 2009 and has since been studied extensively for its effects on various biochemical and physiological processes.
Mécanisme D'action
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride acts as a selective inhibitor of the reuptake of serotonin and norepinephrine. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released into the synaptic cleft. As a result, the levels of these neurotransmitters in the synaptic cleft are increased, leading to a greater activation of postsynaptic receptors and an overall increase in neurotransmitter activity.
Effets Biochimiques Et Physiologiques
The increased activity of serotonin and norepinephrine in the brain has been shown to have a number of biochemical and physiological effects. These include an improvement in mood, a reduction in anxiety and stress, and an increase in cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride for lab experiments is its high selectivity for serotonin and norepinephrine reuptake inhibition. This means that it has a lower risk of producing unwanted side effects compared to other compounds that target multiple neurotransmitter systems. However, one limitation is that it may not be effective for all types of anxiety and depression, as different individuals may have different underlying causes for their symptoms.
Orientations Futures
There are several potential future directions for research on 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride. One area of interest is its potential as a treatment for other medical conditions, such as chronic pain and addiction. Another potential direction is the development of more selective and potent inhibitors of serotonin and norepinephrine reuptake, which could lead to improved therapeutic outcomes and fewer side effects. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride involves the reaction of 3-(heptyloxy)phenyl isocyanate with pyrrolidine in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Applications De Recherche Scientifique
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride has been found to have potential therapeutic uses in the treatment of various medical conditions. One of the most significant areas of research has been its potential as a treatment for anxiety and depression. Studies have shown that the compound acts as a selective inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.
Propriétés
Numéro CAS |
152676-49-8 |
|---|---|
Nom du produit |
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride |
Formule moléculaire |
C20H33ClN2O3 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-4-5-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-7-13-22;/h9-11,17H,2-8,12-16H2,1H3,(H,21,23);1H |
Clé InChI |
RPZHINSXSBLGBA-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2.Cl |
SMILES canonique |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2.Cl |
Autres numéros CAS |
152676-49-8 |
Synonymes |
(3-(heptyloxy)phenyl)carbamic acid 2-(1-pyrrolidinyl)ethyl ester 3-heptyloxyphenylcarbamic acid pyrrolidinoethyl ester drug XX Z drug XX Z hydrochloride pyrrolidinoethyl 3-heptyloxyphenylcarbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



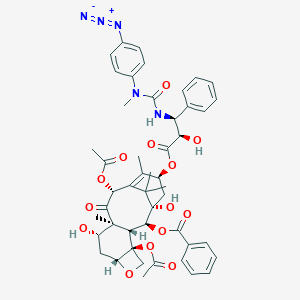
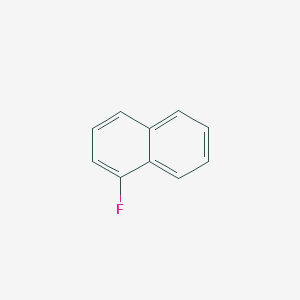
![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
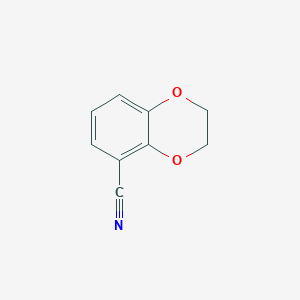
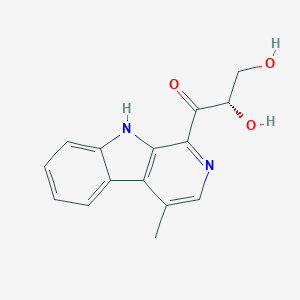
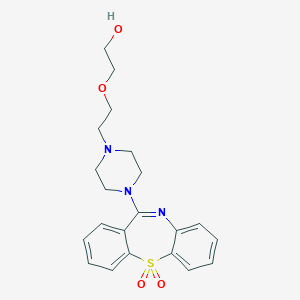
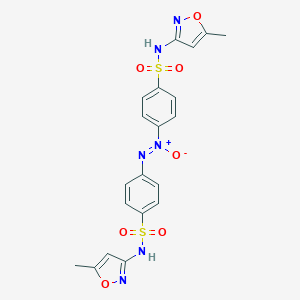
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
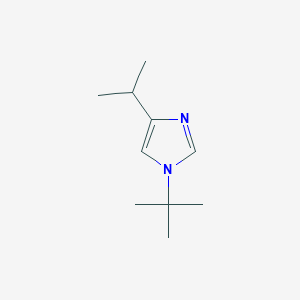
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)
